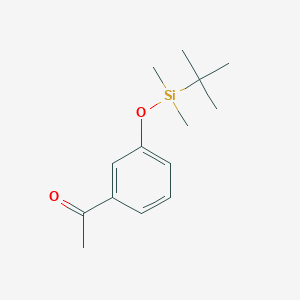
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
Übersicht
Beschreibung
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyloxy group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction conditions often include the use of anhydrous solvents like dichloromethane and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran (THF) and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone exerts its effects involves the interaction of its functional groups with molecular targets. The silyloxy group provides steric protection, allowing selective reactions at other sites on the molecule . This selective reactivity is crucial in multi-step synthesis processes, where specific functional groups need to be protected or activated at different stages .
Vergleich Mit ähnlichen Verbindungen
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
tert-Butyldimethylsilanol: Used for silylation of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyl chloride: A related silylating agent with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
124414-07-9 |
|---|---|
Molekularformel |
C14H22O2Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
InChI-Schlüssel |
VPIXAJUNPDTDIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)

![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)

